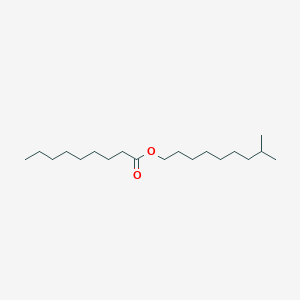

8-Methylnonyl nonanoate

Descripción general

Descripción

8-Methylnonyl nonanoate is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Key Intermediates : Research demonstrates the synthesis of various chemical compounds that can be intermediates in the creation of complex molecules. For example, the synthesis of methyl 11α-bromo-12-oxopodocarpan-19-oate involves a dehydrobromination process yielding non-conjugated and conjugated ketones, which are valuable intermediates for synthesizing diterpenoids (Bell & Gravestock, 1969).

Formation of Diastereoisomers : The formation of single diastereoisomers in chemical reactions, as observed in the synthesis of polyhydroxylated compounds, highlights the importance of controlling stereochemistry in chemical synthesis (Pádár et al., 2006).

Odor Compound Formation in Oils : The formation of specific odor compounds like 3-methylnonane-2,4-dione in reverted soya-bean oil demonstrates the chemical transformations that can occur in food products, affecting their sensory properties (Guth & Grosch, 1989).

Biological and Environmental Applications

Anticancer Drug Synthesis : The synthesis of compounds like 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, which are important intermediates for anticancer drugs, shows the relevance of these compounds in medicinal chemistry (Zhang et al., 2019).

Airborne Singlet Oxygen Reactivity : The study of the reactivity of trisubstituted alkene surfactants with airborne singlet oxygen, which can result in the inactivation of bacteria, highlights the potential for these compounds in environmental and biological applications (Choudhury & Greer, 2014).

Pentacyclic Quassinoid Synthesis : The synthesis of pentacyclic quassinoids from intermediates like methyl (8 R, 13 S)-8α,13:13,17-diepoxy-14,15-dinorlabdane-19-oate demonstrates the application in the synthesis of complex natural products, which are often biologically active (Alvarez-Manzaneda et al., 2005).

Structure Elucidation in Microbiology : The elucidation of the structure of the O-antigen polysaccharide from Escherichia coli O136 showcases the importance of structural analysis in understanding microbial components (Staaf et al., 1999).

Safety and Hazards

Direcciones Futuras

8-Methylnonyl nonan-1-oate is used as a plasticiser for explosives and rocket propellants, as an additive to polypropylene to improve its low-temperature performance, and in industrial lubricants . It is also used in PBXN-111 formulation . Considering limitations to prepare 8-Methylnonyl nonan-1-oate, the effect of replacement of dioctyl adipate (DOA) and dioctyl sebacate (DOS) instead of 8-Methylnonyl nonan-1-oate was investigated on density, tensile strength, elongation, and hardness of PBXN-111 .

Mecanismo De Acción

Target of Action

It is known that the compound is widely used in industry as a solvent, lubricant, and pigment dispersant .

Mode of Action

It is generally prepared through an esterification reaction, which involves the reaction of nonanoic acid and 8-methanol .

Pharmacokinetics

The compound is known to be a colorless to pale yellow liquid with a sweet smell .

Result of Action

It is known that the compound is used in the formulation of polyamide-based elastomeric adhesives, and its transport properties have been studied, indicating its potential use in enhancing the adhesive’s performance and durability .

Action Environment

It is known that the compound should be stored in a sealed container, away from sources of ignition and high temperatures .

Propiedades

IUPAC Name |

8-methylnonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPOPTXAXWWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052727 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild ester odor; [Cognis MSDS] | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-32-0 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylnonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)